Undecanoic-d21 acid(9CI)

Descripción general

Descripción

Undecanoic-d21 acid(9CI) is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 207.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality Undecanoic-d21 acid(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecanoic-d21 acid(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Undecanoic-d21 acid (9CI), also known as undecanoic acid, is a medium-chain fatty acid with significant biological activity, particularly in antifungal applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its efficacy and applications.

- Chemical Formula: C11H22O2

- Molar Mass: 186.29 g/mol

- Density: 0.89 g/cm³

- Melting Point: 28.6 °C

- Boiling Point: 284 °C

Undecanoic acid is characterized by its straight-chain structure and is classified as a saturated fatty acid. It possesses antimicrobial properties, particularly against fungal pathogens.

Antifungal Activity

Undecanoic acid exhibits potent antifungal properties, especially against dermatophytes such as Trichophyton rubrum and Candida albicans. The minimum inhibitory concentrations (MIC) for these organisms have been documented at specific levels:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichophyton rubrum | 30 µg/ml (wild-type), 120 µg/ml (mutant) |

| Candida albicans | >3 mM for biofilm inhibition |

The antifungal activity of undecanoic acid is attributed to several mechanisms:

- Inhibition of Enzymatic Activity:

- Impact on Biofilm Formation:

- Alteration of Cellular Morphology:

- pH Modulation:

Case Studies

Several studies have highlighted the efficacy of undecanoic acid in clinical and laboratory settings:

- Study on T. rubrum: Research demonstrated that undecanoic acid effectively inhibited keratinase production at MIC levels, suggesting its potential as a therapeutic agent for dermatophyte infections .

- Biofilm Inhibition Study: A study focusing on C. albicans showed that treatment with undecanoic acid led to decreased expression of hyphal formation genes, demonstrating its role in preventing infection establishment .

Pharmacodynamics

Undecanoic acid acts primarily as a fungistatic agent but can exhibit fungicidal effects at higher concentrations or prolonged exposure. Its ability to disrupt lipid metabolism is particularly noteworthy, as it affects both the catabolism and biosynthesis of essential phospholipids in fungal cells .

Aplicaciones Científicas De Investigación

Antifungal Properties

Undecanoic-d21 acid exhibits notable antifungal activity, particularly against dermatophytes such as Trichophyton rubrum. Research indicates that this compound can inhibit the production of extracellular keratinase and lipase, enzymes critical for fungal virulence and survival. The mechanism of action involves modulation of fungal metabolism and gene expression related to virulence factors .

- Case Study : A study highlighted the effectiveness of undecanoic acid in disrupting cell wall integrity and lipid metabolism in Trichophyton rubrum, suggesting its potential as a therapeutic agent in treating fungal infections resistant to conventional antifungals .

Chemical Modifications for Enhanced Efficacy

The structure of undecanoic-d21 acid allows for chemical modifications that may enhance its antifungal properties or reduce toxicity. Researchers are exploring derivatives of undecanoic acid that could be used in combination therapies to improve treatment outcomes against resistant fungal strains .

Agricultural Chemicals

Undecanoic-d21 acid is being investigated for use in agricultural applications as a non-pesticidal agent. Its properties may be beneficial in developing sustainable agricultural practices by acting as a natural fungicide or growth regulator .

Lubricants and Additives

This compound is also utilized in the formulation of lubricants and lubricant additives due to its hydrophobic characteristics and stability under various conditions. Its application in industrial settings helps improve the performance and longevity of lubricants used in machinery .

Human Metabolite

As a human metabolite, undecanoic-d21 acid plays a role in various metabolic processes within the body. Its presence is significant in studies related to fatty acid metabolism, energy production, and cellular signaling pathways .

Drug Development

The unique properties of undecanoic-d21 acid make it a candidate for drug development, particularly in formulations targeting pain management and anti-inflammatory effects. Research is ongoing into its potential use as an analgesic agent following surgical procedures .

Comparative Analysis Table

Propiedades

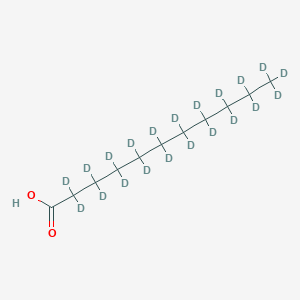

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPHROOEEOARMN-SLBGAMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.